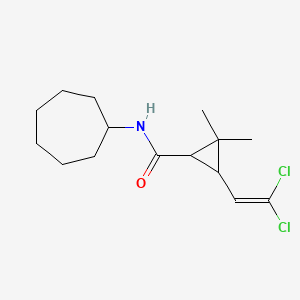
N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings, and is further functionalized with cyclohexyl, piperidinylsulfonyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Piperidinylsulfonyl Group: This can be done using piperidine and sulfonyl chloride derivatives under controlled conditions.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-OXO-6-(1-PIPERIDINYLSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O5S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c23-18(20-14-7-3-1-4-8-14)22-16-10-9-15(13-17(16)27-19(22)24)28(25,26)21-11-5-2-6-12-21/h9-10,13-14H,1-8,11-12H2,(H,20,23) |
InChI Key |
WSVANNQQFGEGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline](/img/structure/B11083836.png)
![3-(4-methylphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083844.png)
![2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B11083853.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083865.png)
![5,7-Diisopropyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11083866.png)
![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide](/img/structure/B11083868.png)
![4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline](/img/structure/B11083870.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11083871.png)
![3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11083874.png)
![2-[1-(4-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindol-6(1H)-yl]propanoic acid](/img/structure/B11083881.png)
![6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11083882.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11083895.png)

